molecular formula C16H8N2O4 B15090760 2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1052137-51-5

2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B15090760
CAS No.: 1052137-51-5
M. Wt: 292.24 g/mol
InChI Key: LYTLEAAZOOAVMH-UHFFFAOYSA-N
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Description

2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C16H8N2O4. It is characterized by the presence of two cyano groups and two carboxylic acid groups attached to a biphenyl backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of biphenyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano groups can yield amine derivatives.

    Substitution: The biphenyl backbone allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

Major Products:

  • Oxidized derivatives
  • Amine derivatives
  • Halogenated biphenyl compounds

Scientific Research Applications

2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive cyano and carboxylic acid groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of reactive intermediates. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • 1,1’-Biphenyl-2,2’-dicarboxylic acid
  • 4,4’-Dicyano-1,1’-biphenyl

Uniqueness: 2,2’-Dicyano-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the simultaneous presence of both cyano and carboxylic acid groups on the biphenyl backbone. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

1052137-51-5

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

4-(4-carboxy-2-cyanophenyl)-3-cyanobenzoic acid

InChI

InChI=1S/C16H8N2O4/c17-7-11-5-9(15(19)20)1-3-13(11)14-4-2-10(16(21)22)6-12(14)8-18/h1-6H,(H,19,20)(H,21,22)

InChI Key

LYTLEAAZOOAVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)C2=C(C=C(C=C2)C(=O)O)C#N

Origin of Product

United States

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